molecular formula C5H3ClN2O3 B1611063 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride CAS No. 3346-68-7

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride

Cat. No.: B1611063
CAS No.: 3346-68-7
M. Wt: 174.54 g/mol
InChI Key: UCMPRUFAFLOKGI-UHFFFAOYSA-N
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Description

2,4-Dioxo-1H-pyrimidine-5-carbonyl chloride (CAS 3346-64-3), also known as orotic acid chloride or orotinoyl chloride , is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly within the pyrimidine class, which are core structures in numerous biologically active compounds. Its primary research application lies in its reactivity as an acyl chloride, facilitating nucleophilic substitution reactions to form amide and ester linkages. Researchers utilize this compound for the introduction of the 2,4-dioxo-pyrimidine-5-carbonyl moiety into target structures . In pharmaceutical research, it is a critical intermediate for constructing pyrimidine-based compounds, including 2,4-pyrimidinediamine derivatives that have been investigated for their inhibitory effects on kinases like Syk, which is involved in Fc receptor signal transduction pathways . These pathways are relevant in the study of immunological disorders and certain cancer cell proliferation . Furthermore, this reagent has historical application in the development of reactive dyes, where it acts as a key component in 2,4-dihalogeno-pyrimidine-5-carbamyl-substituted reactive dyes for textile fibers . The compound is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPRUFAFLOKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511425
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-68-7
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2,4-Dioxo-1H-pyrimidine-5-carboxylic Acid

The most straightforward and classical approach involves the chlorination of the carboxylic acid using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride (COCl)₂. The reaction typically proceeds via the formation of an acyl chloride intermediate.

  • Typical Procedure:

    • The uracil-5-carboxylic acid is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
    • Thionyl chloride is added dropwise under cooling conditions.
    • The mixture is stirred at room temperature or gently heated to reflux until gas evolution ceases, indicating reaction completion.
    • Excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride.
  • Reaction Scheme:

    $$
    \text{2,4-dioxo-1H-pyrimidine-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
    $$

  • Notes:

    • The reaction is sensitive to moisture; anhydrous conditions are essential.
    • Purification often involves distillation or recrystallization.

Carbonyldiimidazole (CDI) Activation Followed by Chlorination

An alternative method involves first activating the carboxylic acid with carbonyldiimidazole to form an acyl imidazole intermediate, which can then be converted to the acid chloride.

  • Procedure:

    • The uracil-5-carboxylic acid is reacted with CDI in an aprotic solvent such as dimethylformamide (DMF) at room temperature.
    • After formation of the acyl imidazole (monitored by TLC), a chlorinating agent such as thionyl chloride or oxalyl chloride is added.
    • The reaction mixture is stirred until completion, followed by workup to isolate the acid chloride.
  • Advantages:

    • This method can improve yields and reduce side reactions.
    • It allows for milder reaction conditions.

Direct Conversion from Esters via Chlorination

Esters of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid can also be converted to the acid chloride by treatment with chlorinating agents, often requiring harsher conditions or longer reaction times.

  • Example:
    • Methyl or ethyl esters are reacted with thionyl chloride under reflux.
    • The ester is converted to the acid chloride with elimination of the corresponding alcohol.

Data Table: Summary of Preparation Conditions and Yields

Method Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Direct chlorination with SOCl₂ Thionyl chloride, anhydrous DCM or chloroform Room temp to reflux 2–6 hours 70–85 Requires dry conditions
CDI activation + chlorination CDI then SOCl₂ or (COCl)₂ DMF, then DCM RT for CDI, reflux for chlorination Overnight 75–90 Higher purity, mild conditions
Ester chlorination SOCl₂ Neat or solvent Reflux 4–8 hours 60–75 Longer reaction times needed

Research Findings and Analysis

  • A 2015 study on uracil-5-carboxylic acid derivatives demonstrated efficient conversion to acid chlorides using thionyl chloride with yields up to 85% under anhydrous conditions, highlighting the importance of moisture exclusion for optimal results.

  • The use of carbonyldiimidazole as a coupling reagent for amide formation from 5-carboxyuracil derivatives was reported to proceed via an acyl imidazole intermediate formed within 2 hours, followed by reaction with amines overnight. This suggests that CDI activation is a practical route for acid chloride formation when combined with subsequent chlorination.

  • Patents and synthetic protocols for related pyrimidine derivatives emphasize the use of thionyl chloride and phosphorus pentachloride as standard chlorinating agents for preparing acid chlorides from pyrimidine carboxylic acids, with careful control of temperature and reaction time to minimize decomposition.

  • The sensitivity of the pyrimidine ring to harsh conditions necessitates mild reaction conditions where possible, favoring CDI activation methods or controlled chlorination reactions.

Summary and Recommendations

  • The preferred and most widely used method for preparing this compound is the chlorination of the corresponding carboxylic acid using thionyl chloride under anhydrous conditions.

  • For improved yields and milder conditions, a two-step approach involving carbonyldiimidazole activation followed by chlorination is recommended.

  • Ester precursors can be converted to the acid chloride but generally require more forcing conditions.

  • Strict moisture control and temperature regulation are critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonyl chloride derivative.

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-1H-pyrimidine-5-carbonyl chloride serves as a building block in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:

  • Antiviral Agents: Some derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.
  • Antibacterial Compounds: Research indicates that modifications of this compound can lead to effective antibacterial agents targeting specific bacterial enzymes.
  • Anti-inflammatory Drugs: Certain derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. For instance:

  • It has been reported to interact with dihydrofolate reductase, an enzyme critical for DNA synthesis, making it a candidate for developing anticancer drugs .
  • Research has demonstrated its potential as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism .

Material Science

In addition to biological applications, this compound is used in the development of advanced materials. Its unique chemical properties allow it to be employed in creating polymers and other materials with specialized functions.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of modified pyrimidine derivatives based on this compound. Results indicated that specific substitutions enhanced antiviral efficacy against herpes simplex virus (HSV) by targeting viral replication pathways .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory effects of pyrimidine derivatives showed that compounds derived from this compound significantly inhibited COX enzymes. The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions increased anti-inflammatory potency .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine core with two keto groups and carbonyl chlorideAntiviral, antibacterial, anti-inflammatory
UracilPyrimidine base without keto groupsLimited biological activity
4-Amino-pyrimidine derivativesAmino group substitutionEnhanced antibacterial activity

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved include the inhibition of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Key Properties/Applications
This compound C₅H₂ClN₂O₃ 208.99 2,4-dioxo, 5-carbonyl chloride Not reported High electrophilicity; drug synthesis
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride C₅H₂Cl₂N₂O₃ 208.99 2,6-dioxo, 4-carbonyl chloride, 5-Cl Not reported Positional isomer; altered reactivity at C4
4-(Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride C₂₁H₁₇ClN₄OS 408.90 2-thioxo, 6-methyl, diphenylpyrazole substituent 235–237 Enhanced lipophilicity; antimicrobial activity
5-Chloropyrimidin-2(1H)-one hydrochloride C₄H₄Cl₂N₂O 179.01 2-oxo, 5-Cl, hydrochloride salt Not reported Improved solubility due to salt form
N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxopyrimidin-4-olate C₁₀H₁₆N⁺·C₁₀H₄ClN₄O₇⁻ 483.80 2,6-dioxo, 4-olate, 5-Cl-2,4-dinitrophenyl, diethylanilinium Not reported Ionic complex; potential crystallographic applications

Research Findings and Data Analysis

Spectroscopic Characterization

  • NMR Data : The ^1H NMR spectrum of reveals aromatic proton signals at δ 7.15–8.23 ppm and exchangeable NH protons at δ 10.41 and 11.43 ppm, confirming its structural integrity .

Biological Activity

2,4-Dioxo-1H-pyrimidine-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H3ClN2O3\text{C}_6\text{H}_3\text{ClN}_2\text{O}_3
  • Molecular Weight : 192.56 g/mol
  • CAS Number : 5511-75-1

This compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a carbonyl chloride group at position 5, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The carbonyl chloride moiety allows the compound to participate in nucleophilic substitution reactions, making it a potential inhibitor of enzymes involved in various metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds can act as inhibitors for several enzymes, including:

  • Dihydrofolate Reductase : Inhibitors in this category can disrupt folate metabolism, which is essential for DNA synthesis.
  • Poly(ADP-ribose) polymerases (PARP) : Compounds similar to this compound have shown promising results as PARP inhibitors, which are beneficial in cancer therapy by enhancing the efficacy of DNA-damaging agents .

Anticancer Properties

A study highlighted the synthesis of various pyrimidine derivatives that exhibited significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies suggest that related compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of inflammatory mediators, indicating potential applications in treating inflammatory diseases .

Data Tables

Biological ActivityTarget Enzyme/PathwayReference
AnticancerPARP
Anti-inflammatoryCOX-1, COX-2
Enzyme InhibitionDihydrofolate reductase

Case Studies

  • Synthesis and Evaluation : A series of studies synthesized pyrano[2,3-d]pyrimidine derivatives based on the structural framework of this compound. These derivatives were evaluated for their inhibitory effects on PARP-1 and demonstrated promising anti-cancer activity against various cell lines .
  • Inhibition Studies : Another study focused on the inhibition of COX enzymes by pyrimidine derivatives. The synthesized compounds showed selective inhibition towards COX-2 over COX-1, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid derivative using phosphoryl chloride (POCl₃) under reflux. Key parameters include maintaining anhydrous conditions, stoichiometric excess of POCl₃ (3–5 equivalents), and reaction monitoring via TLC. Post-reaction, excess POCl₃ is quenched with ice-water, and the product is extracted using dichloromethane. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields the carbonyl chloride .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectral methods is recommended:

  • ¹H/¹³C NMR : Confirm the pyrimidine ring structure and carbonyl chloride moiety (δ ~160–170 ppm for carbonyl carbon).
  • FT-IR : Detect C=O stretches (~1750 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) from the uracil-like core.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 203.0).
    Cross-referencing with computational data (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its hydrolytic sensitivity, store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dry DCM). Use sealed amber vials to prevent light-induced degradation. For short-term use (<1 week), –4°C storage is acceptable. Always handle in a fume hood with nitrile gloves and protective eyewear .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions in bond lengths/angles (e.g., carbonyl vs. sulfonyl substituents) require high-resolution X-ray diffraction (HR-XRD) paired with SHELX refinement. For example, SHELXL can model disorder in the pyrimidine ring using constraints for thermal parameters. Validate against computational models (DFT-optimized geometries) to distinguish experimental artifacts from true structural features .

Q. What strategies mitigate side reactions during nucleophilic substitutions with amines/alcohols?

  • Methodological Answer : To minimize hydrolysis or over-alkylation:

  • Use Schlenk techniques for moisture-sensitive reactions.
  • Employ mild bases (e.g., Et₃N) in stoichiometric ratios.
  • Monitor reaction progress via in-situ IR to detect intermediate acyl chlorides.
    For sterically hindered nucleophiles, microwave-assisted synthesis (60–80°C, 30 min) improves yields .

Q. How can researchers analyze competing reaction pathways in the presence of multiple electrophilic sites?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C at C-5) to track regioselectivity. Kinetic studies (variable-temperature NMR) combined with DFT calculations (activation energies for carbonyl vs. pyrimidine ring reactivity) clarify dominant pathways. Competitive experiments with substituted nucleophiles (e.g., para- vs. meta-substituted anilines) further elucidate electronic effects .

Q. What experimental designs address discrepancies in reported biological activity for pyrimidine derivatives?

  • Methodological Answer : Standardize assays using:

  • Dose-response curves (IC₅₀ comparisons across studies).
  • Control compounds (e.g., 5-fluorouracil for cytotoxicity benchmarks).
  • Metabolic stability tests (microsomal incubation to account for degradation).
    Cross-validate results with orthogonal methods (e.g., SPR binding assays vs. cell viability) to rule out assay-specific artifacts .

Data Contradiction Analysis

Q. How to resolve conflicting melting points reported for derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphism or impurities. Perform:

  • DSC/TGA : Differentiate polymorphs via endothermic peaks.
  • Recrystallization : Test multiple solvents (e.g., EtOH vs. DMF/water) to isolate pure phases.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer : Beyond standard PPE:

  • Use gas-tight syringes for liquid transfers to avoid inhalation.
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Store hydrolyzed byproducts separately (e.g., carboxylic acids) to prevent exothermic reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride

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